N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Descripción general
Descripción
“N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” is a chemical compound with the formula C₈H₆N₄OS . It is known to inhibit Aquaporin 4 (AQP4), the most abundant water channel in the brain . This compound is part of the 1,3,4-thiadiazole moiety, which exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide”, involves various chemical reactions . For instance, one method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities . The 1,3,4-thiadiazole scaffold, to which “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” belongs, possesses a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide” include a mass of 206.2258 dalton and a chemical formula of C₈H₆N₄OS .Aplicaciones Científicas De Investigación
Neurodegenerative Diseases
- Scientific Field : Neurology
- Application Summary : TGN-020 has been identified as a potential pharmacological modulator in neurodegenerative diseases . It is known to inhibit Aquaporin 4 (AQP4), which plays a crucial role in the glymphatic system . This system is a unique pathway that utilizes end-feet AQP4 channels within perivascular astrocytes, providing nutrients and waste disposal of the brain parenchyma .
- Methods of Application : TGN-020 is a small molecule modulator that inhibits AQP4 using ubiquitin-proteasome systems intracellularly . It has an inhibitory IC 50 value of 3 .
- Results or Outcomes : The glymphatic system is selectively active during slow-wave sleep, and its activity is affected by both sleep dysfunction and deprivation . Dysfunction of the glymphatic system has been proposed as a potential key driver of neurodegeneration .
Cerebral Ischemia
- Scientific Field : Neurology
- Application Summary : TGN-020 has been used in research related to cerebral ischemia . It has been shown to improve functional outcomes by attenuating edema and peri-infarct astrogliosis after cerebral ischemia .
- Methods of Application : TGN-020 is applied acutely after stroke to inhibit AQP4 . It has been proven to inhibit AQP4 in vitro and in vivo via the intracellular ubiquitin-proteasome system .
- Results or Outcomes : Acute inhibition of AQP4 using TGN-020 promoted neurological recovery by diminishing brain edema at the early stage and attenuating peri-infarct astrogliosis and AQP4 depolarization at the subacute stage after stroke .
Modulation of Paravascular Drainage Pathways
- Scientific Field : Neurology
- Application Summary : TGN-020 has been used in research related to the modulation of brain paravascular drainage pathways . It has been shown to reduce brain edema and modulate the flow of interstitial fluid .
- Methods of Application : TGN-020 is applied after the onset of ischemia to inhibit AQP4 . It has been proven to inhibit AQP4 in vitro and in vivo via the intracellular ubiquitin-proteasome system .
- Results or Outcomes : A single dose of an AQP4 inhibitor can reduce brain edema, even if administered after the onset of ischemia . AQP4 agonists/antagonists might be effective modulators of the paravascular drainage flow .
Modulation of Brain Paravascular Drainage Pathways
- Scientific Field : Neurology
- Application Summary : TGN-020 has been used in research related to the modulation of brain paravascular drainage pathways . It has been shown to reduce brain edema and modulate the flow of interstitial fluid .
- Methods of Application : TGN-020 is applied after the onset of ischemia to inhibit AQP4 . It has been proven to inhibit AQP4 in vitro and in vivo via the intracellular ubiquitin-proteasome system .
- Results or Outcomes : A single dose of an AQP4 inhibitor can reduce brain edema, even if administered after the onset of ischemia . AQP4 agonists/antagonists might be effective modulators of the paravascular drainage flow .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h1-5H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEGZHOPKZFKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400268 | |
Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
CAS RN |
51987-99-6 | |
Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.